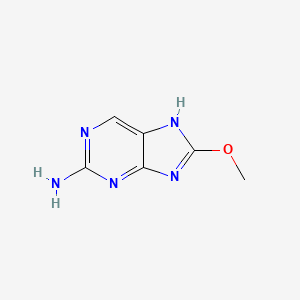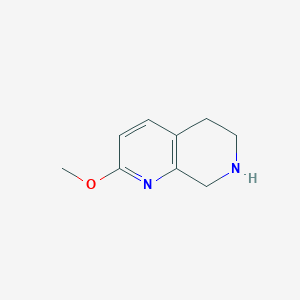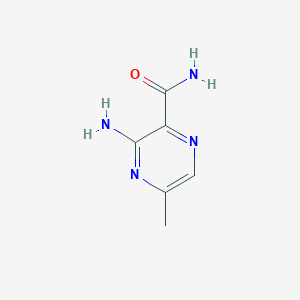![molecular formula C6H14O3Si B11919611 4-[Hydroxy(dimethyl)silyl]butanoic acid CAS No. 113902-26-4](/img/structure/B11919611.png)
4-[Hydroxy(dimethyl)silyl]butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Hydroxydimethylsilyl)butanoic acid is a unique organosilicon compound characterized by the presence of a hydroxyl group and a dimethylsilyl group attached to a butanoic acid backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(hydroxydimethylsilyl)butanoic acid typically involves the hydrosilylation of butenoic acid derivatives with dimethylsilane. The reaction is catalyzed by transition metal catalysts such as platinum or rhodium complexes under mild conditions. The general reaction scheme is as follows:
CH2=CH−CH2−COOH+HSi(CH3)2OHCatalystCH3Si(OH)(CH3)2CH2−CH2−COOH
Industrial Production Methods: Industrial production of 4-(hydroxydimethylsilyl)butanoic acid involves similar hydrosilylation processes but on a larger scale. The use of continuous flow reactors and optimized catalyst systems ensures high yield and purity of the product.
Types of Reactions:
Oxidation: 4-(Hydroxydimethylsilyl)butanoic acid can undergo oxidation reactions to form corresponding silanol or siloxane derivatives.
Reduction: The compound can be reduced to form silane derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products:
Oxidation: Silanol or siloxane derivatives.
Reduction: Silane derivatives.
Substitution: Various substituted organosilicon compounds.
Wissenschaftliche Forschungsanwendungen
4-(Hydroxydimethylsilyl)butanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organosilicon compounds.
Biology: Investigated for its potential as a biocompatible material in drug delivery systems.
Medicine: Explored for its role in the development of novel pharmaceuticals with enhanced stability and bioavailability.
Industry: Utilized in the production of advanced materials such as silicone-based polymers and coatings.
Wirkmechanismus
The mechanism of action of 4-(hydroxydimethylsilyl)butanoic acid involves its interaction with various molecular targets. The hydroxyl and dimethylsilyl groups facilitate its binding to specific enzymes and receptors, modulating their activity. The compound’s effects are mediated through pathways involving silicon-based chemistry, which is distinct from traditional organic compounds.
Vergleich Mit ähnlichen Verbindungen
- 4-(Hydroxymethylsilyl)butanoic acid
- 4-(Dimethylsilyl)butanoic acid
- 4-(Trimethylsilyl)butanoic acid
Comparison: 4-(Hydroxydimethylsilyl)butanoic acid is unique due to the presence of both hydroxyl and dimethylsilyl groups, which confer distinct chemical reactivity and biological activity. Compared to its analogs, it offers a balance of hydrophilicity and hydrophobicity, making it versatile for various applications.
Eigenschaften
CAS-Nummer |
113902-26-4 |
|---|---|
Molekularformel |
C6H14O3Si |
Molekulargewicht |
162.26 g/mol |
IUPAC-Name |
4-[hydroxy(dimethyl)silyl]butanoic acid |
InChI |
InChI=1S/C6H14O3Si/c1-10(2,9)5-3-4-6(7)8/h9H,3-5H2,1-2H3,(H,7,8) |
InChI-Schlüssel |
HNKFFSUYESNNAF-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(CCCC(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carbonitrile](/img/structure/B11919534.png)

![5,6-dihydro-4H-Imidazo[1,2-c][1,2,3]triazole-3-carboxylic acid](/img/structure/B11919541.png)


![7-Methylpyrido[2,3-D]pyrimidin-4-amine](/img/structure/B11919559.png)
![6-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B11919565.png)
![1-([1,2,4]Triazolo[4,3-a]pyridin-5-yl)ethanamine](/img/structure/B11919570.png)





